Descarboxyl orbifloxacin

Pharmacopeial Impurity Profiling Analytical Method Validation Orbifloxacin QC Release Testing

Descarboxyl orbifloxacin (CAS 166323-26-8), chemically designated 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4(1H)-one, is defined in the European Pharmacopoeia (EP) as Orbifloxacin EP Impurity G. It is a structurally characterized decarboxylation product of the veterinary fluoroquinolone antibiotic orbifloxacin.

Molecular Formula C18H20F3N3O
Molecular Weight 351.4 g/mol
CAS No. 166323-26-8
Cat. No. B12769290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescarboxyl orbifloxacin
CAS166323-26-8
Molecular FormulaC18H20F3N3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F
InChIInChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+
InChIKeyZHUACHFPOGNNKF-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Descarboxyl Orbifloxacin (Orbifloxacin EP Impurity G, CAS 166323-26-8) | A Critical Reference Standard for Fluoroquinolone Veterinary Drug Analysis


Descarboxyl orbifloxacin (CAS 166323-26-8), chemically designated 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4(1H)-one, is defined in the European Pharmacopoeia (EP) as Orbifloxacin EP Impurity G [1]. It is a structurally characterized decarboxylation product of the veterinary fluoroquinolone antibiotic orbifloxacin . This compound belongs to the fluoroquinolone impurity class and serves as a primary reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of orbifloxacin active pharmaceutical ingredient and finished dosage forms [1].

Identity Orbifloxacin EP Impurity G standard Decarboxylated fluoroquinolone reference
Workflow Stability-indicating HPLC methods System suitability and peak identification
Use Context Orbifloxacin API and drug product QC Pharmacopeial impurity profiling

Why Generic Impurity Standards Cannot Substitute for Descarboxyl Orbifloxacin in Analytical Method Development


Fluoroquinolone impurities exhibit unique degradation pathways and chromatographic behaviors that preclude generic substitution. Descarboxyl orbifloxacin arises from a specific thermal decarboxylation reaction observed exclusively in orbifloxacin among fluoroquinolones, making it a mandatory system suitability and identification standard for stability-indicating methods [1]. Unlike structurally similar impurities from other fluoroquinolones, its formation is coupled to the dissociation of the dimethylpiperazinyl and carboxylic groups under photolytic stress, generating a distinct impurity profile that direct analogs cannot replicate [1][2]. Using a generic impurity standard risks misidentification of critical degradation products, method validation failure, and non-compliance with pharmacopeial impurity limits that are set specifically for this compound.

Specific thermal decarboxylation pathway observed only in orbifloxacin; generic fluoroquinolone impurities may not replicate this degradation marker.
Distinct chromatographic retention behavior under compendial conditions; structural analogs cannot ensure equivalent resolution from the parent drug.
Pharmacopeial identification requires impurity-specific characterization; using an uncharacterized substitute may lead to misidentification in QC release.

Quantitative Differentiation: Why Procure Descarboxyl Orbifloxacin for Your Analytical Workflow


Specified Impurity Limit Compliance: Descarboxyl Orbifloxacin Must Be Controlled to Subpercent Levels

The orbifloxacin EP impurity G must be individually quantified and controlled to low subpercent levels in API and drug product release testing. Typical quality specifications from manufacturers and aligned with ICH guidelines set individual acceptance limits for specified impurities, such as descarboxyl orbifloxacin, within the 0.1 to 0.5 percent range, with total organic impurities not exceeding 1.0 percent . In contrast, unspecified impurities are controlled at reporting thresholds typically ≤0.10% . This quantitation requirement is binding for Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Specified Impurity Limit
Class-level inference
0.1–0.5% acceptance vs ≤0.10% unspecified threshold
Impurity quantitation context for regulatory method validation
ICH Q3A/Q3B class-level acceptance range
Pharmacopeial Impurity Profiling Analytical Method Validation Orbifloxacin QC Release Testing

Unique Thermal Decarboxylation Pathway: A Stability-Specific Marker Not Observed in Other Fluoroquinolones

Thermal decarboxylation leading to the formation of descarboxyl orbifloxacin has been reported to occur only in orbifloxacin among fluoroquinolone antibiotics [1]. This uniqueness means that the formation of this impurity is a specific probe for orbifloxacin's thermal stability. No other fluoroquinolone parent drug generates an analogous decarboxylated product under the same stress conditions, making the impurity a reliable marker for distinguishing thermal degradation from photolytic or oxidative pathways in forced degradation studies.

Thermal Degradation Marker
Class-level inference
Decarboxylation reported only in orbifloxacin among fluoroquinolones
Stability-specific probe for forced degradation studies
Observed under thermal stress (100–120°C) in aqueous solution
Forced Degradation Studies Stability-Indicating Method Development Orbifloxacin Degradation Chemistry

Chromatographic Resolution from the Parent Drug: Essential for Validated HPLC Methods

Validated stability-indicating reversed-phase HPLC methods for orbifloxacin tablets achieve baseline resolution between the parent drug (retention time approx. 7.9 min) and its degradation products, including descarboxyl orbifloxacin, using Symmetry Shield RP-18 column (250 mm × 4.6 mm, 5 µm) with 5% acetic acid: methanol (80:20, v/v) mobile phase [1]. This confirmed resolution under compendial conditions ensures that the impurity peak does not interfere with the quantitation of orbifloxacin. Method robustness is specifically challenged with descarboxyl orbifloxacin as a critical resolution pair [1][2].

HPLC Resolution
Cross-study comparable
Resolution >1.5 from parent drug (RT ~7.9 min)
System suitability assessment for impurity test methods
Validated RP-HPLC method with Symmetry Shield RP-18 column
HPLC Method Validation Relative Retention Time System Suitability

Primary Application Scenarios for Procuring Descarboxyl Orbifloxacin


Pharmacopeial Compliance in Generic Veterinary Drug ANDA Filings

When submitting an Abbreviated New Drug Application for a generic orbifloxacin tablet or oral suspension, the ANDA must demonstrate that the impurity profile is equivalent to the reference listed drug. Descarboxyl orbifloxacin, as EP Impurity G, must be quantified using a validated HPLC method with a certified reference standard to ensure individual levels do not exceed the 0.1–0.5% acceptance limit [1][REF-2]. The standard is essential for system suitability, linearity, and accuracy assessments of the impurity test method.

Forced Degradation and Stability-Indicating Method Development

To validate a stability-indicating method, orbifloxacin drug substance is subjected to thermal stress conditions (100–120°C). The uniquely formed descarboxyl orbifloxacin serves as the principal thermal degradation marker [1]. Its identification and resolution from the parent drug peak confirm the method's specificity and selectivity under ICH Q1A(R2) guidelines.

Batch Release Testing and QC in Commercial Manufacturing

Routine QC laboratories performing release testing of orbifloxacin API or finished dosage forms use descarboxyl orbifloxacin as a system suitability standard to verify column performance and detector response. Consistent relative retention time and peak area ratios against the certified reference material are part of the system suitability criteria before sample analysis [1].

Degradation Pathway Elucidation in Photolytic Studies

Although primarily a thermal degradation product, descarboxyl orbifloxacin has also been identified among the eleven major degradation products characterized by LC-APCI-MS under oxidative and photolytic stress conditions [1]. Its presence helps differentiate photolytic decomposition pathways from pure thermal pathways, aiding in comprehensive degradation network mapping.

Application
Selection Property
Validation Focus
Generic veterinary ANDA impurity profiling
EP Impurity G identification and quantitation
Method linearity and accuracy for specified impurity limits
Forced degradation studies
Thermal stress marker specificity
ICH Q1A(R2) specificity validation and degradation pathway mapping
QC batch release testing
System suitability and retention time
Column performance verification and detector response consistency
Degradation pathway elucidation
LC-MS identification under oxidative/photolytic stress
Differentiation of thermal and photolytic degradation networks
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